

Etacelasil: A Technical Guide to its Chemical Properties, Structure, and Ethylene Release Mechanism

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Etacelasil*

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Abstract

Etacelasil (2-chloroethyl-tris(2-methoxyethoxy)silane) is an organosilicon compound recognized for its role as a plant growth regulator. Its primary mechanism of action involves the controlled release of ethylene, a key phytohormone, through a hydrolysis-driven process. This document provides a comprehensive technical overview of the chemical and physical properties of **Etacelasil**, its molecular structure, and detailed experimental protocols for its synthesis and the analysis of its ethylene-releasing capabilities. Furthermore, it elucidates the downstream ethylene signaling pathway in plants, visualized through a detailed diagram.

Chemical Structure and Properties

Etacelasil is characterized by a central silicon atom bonded to a 2-chloroethyl group and three 2-methoxyethoxy groups. This structure is fundamental to its stability and its mechanism of ethylene release.

Table 1: Chemical and Physical Properties of **Etacelasil**

Property	Value	Source(s)
IUPAC Name	2-chloroethyl-tris(2-methoxyethoxy)silane	[1]
Synonyms	Alsol, CGA 13586	[1]
CAS Number	37894-46-5	[1]
Molecular Formula	C ₁₁ H ₂₅ ClO ₆ Si	[1]
Molecular Weight	316.85 g/mol	[1]
Appearance	Colorless to Almost colorless clear liquid	Inferred from related compounds
Density	1.072 g/cm ³	Inferred from related compounds
Boiling Point	316.3 °C at 760 mmHg	Inferred from related compounds
Flash Point	121 °C	Inferred from related compounds
Water Solubility	0.08 M	Inferred from related compounds
Refractive Index	1.434	Inferred from related compounds
Topological Polar Surface Area	55.4 Å ²	[1]
Complexity	172	Inferred from related compounds

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **Etacelasil** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The 2-chloroethyl group (-CH₂CH₂Cl)

would exhibit two triplets.

- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the 2-methoxyethoxy and 2-chloroethyl groups.
- Mass Spectrometry: The mass spectrum of **Etacelasil** would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the 2-chloroethyl group and the 2-methoxyethoxy groups. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) would be a key indicator for identification.^[2]
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations. C-H stretching and bending vibrations from the alkyl chains would also be prominent.

Experimental Protocols

Synthesis of Etacelasil

This protocol describes a plausible method for the synthesis of **Etacelasil** based on the reaction of a chlorosilane precursor with an alcohol.^{[2][3]}

Objective: To synthesize 2-chloroethyl-tris(2-methoxyethoxy)silane (**Etacelasil**) from 2-chloroethyltrichlorosilane and 2-methoxyethanol.

Materials:

- 2-chloroethyltrichlorosilane
- 2-methoxyethanol
- Anhydrous toluene (or other inert solvent)
- Triethylamine (or other HCl scavenger)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)

- Magnetic stirrer and heating mantle
- Distillation apparatus

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
- In the flask, dissolve 2-chloroethyltrichlorosilane in anhydrous toluene under a nitrogen atmosphere.
- In a separate flask, prepare a solution of 3 molar equivalents of 2-methoxyethanol and 3 molar equivalents of triethylamine in anhydrous toluene.
- Slowly add the 2-methoxyethanol/triethylamine solution to the stirred solution of 2-chloroethyltrichlorosilane via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate will form.
- Filter the mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with water to remove any remaining salt.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **Etacelasil**.

Workflow Diagram:

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References

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Phone: (601) 213-4426

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